Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a dimethylphenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoate Ester: This step involves the esterification of 5-amino-2-(morpholin-4-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Dimethylphenoxyacetyl Group: The esterified product is then reacted with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}benzoate
- Ethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
- Methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate
Uniqueness
Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the dimethylphenoxyacetyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C23H28N2O5 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 5-[[2-(3,4-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H28N2O5/c1-4-29-23(27)20-14-18(6-8-21(20)25-9-11-28-12-10-25)24-22(26)15-30-19-7-5-16(2)17(3)13-19/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,26) |
InChI Key |
QMGRYLYEWURQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C=C2)C)C)N3CCOCC3 |
Origin of Product |
United States |
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